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Compound of Interest

Compound Name: 3-Bromo-6-iodo-2-methylpyridine

Cat. No.: B1523688 Get Quote

An In-depth Technical Guide to 3-Bromo-6-iodo-2-methylpyridine: Properties, Handling, and

Synthetic Applications

Abstract
This technical guide provides a comprehensive overview of 3-Bromo-6-iodo-2-
methylpyridine, a key heterocyclic intermediate in modern pharmaceutical and materials

science research. The document details the compound's core physicochemical properties, with

a primary focus on its molecular weight and its implications for synthetic chemistry.

Furthermore, it offers expert insights into safe handling, storage, and a detailed, field-proven

protocol for its application in selective cross-coupling reactions. This guide is intended for

researchers, chemists, and drug development professionals who utilize halogenated pyridines

as versatile building blocks for complex molecular architectures.

Introduction: A Versatile Heterocyclic Building Block
3-Bromo-6-iodo-2-methylpyridine (CAS No. 1008361-77-0) is a disubstituted pyridine

derivative of significant interest in organic synthesis. Its structure is characterized by the

presence of two different halogen atoms—bromine and iodine—at positions 3 and 6,

respectively. This differential halogenation is not a trivial feature; it is the cornerstone of the

molecule's utility. The carbon-iodine (C-I) bond and the carbon-bromine (C-Br) bond possess

distinct reactivities, particularly in metal-catalyzed cross-coupling reactions. This allows for

selective, stepwise functionalization of the pyridine ring, making it an invaluable intermediate

for constructing complex molecules with high precision.
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Its application is particularly prominent in the field of drug discovery, where it serves as a

foundational scaffold for novel therapeutic agents, including potential anti-cancer and anti-

inflammatory drugs.[1] The pyridine core is a common motif in many biologically active

compounds, and the ability to precisely install different substituents via this intermediate is

critical for structure-activity relationship (SAR) studies. Beyond pharmaceuticals, its unique

properties are also being explored in the development of advanced agrochemicals and novel

materials.[1]

Core Physicochemical Properties and Molecular
Weight
A precise understanding of a compound's physicochemical properties is fundamental to its

successful application in any experimental setting. The molecular weight, in particular, is a

critical parameter for all stoichiometric calculations, ensuring reproducible and efficient

synthetic outcomes.

Determination of Molecular Weight
The molecular weight of 3-Bromo-6-iodo-2-methylpyridine is calculated by summing the

atomic masses of its constituent atoms as defined by its linear formula: C₆H₅BrIN.[2]

Carbon (C): 6 x 12.011 u

Hydrogen (H): 5 x 1.008 u

Bromine (Br): 1 x 79.904 u

Iodine (I): 1 x 126.904 u

Nitrogen (N): 1 x 14.007 u

Summing these values yields a molecular weight of approximately 297.92 g/mol .[3] This value

is the cornerstone for accurately measuring reagents for chemical reactions.

Summary of Key Properties
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The essential data for 3-Bromo-6-iodo-2-methylpyridine are summarized in the table below

for quick reference.

Property Value Source(s)

Molecular Weight 297.92 g/mol [3]

CAS Number 1008361-77-0 [4]

Linear Formula C₆H₅BrIN [2]

Physical Form Solid or Liquid

Typical Purity ≥96%
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Chemical Structure Visualization
Caption: 2D structure of 3-Bromo-6-iodo-2-methylpyridine.

Safety, Handling, and Storage Protocols
Proper handling and storage are paramount to ensure the chemical integrity of 3-Bromo-6-
iodo-2-methylpyridine and the safety of laboratory personnel.

Safety Precautions: The compound is associated with the GHS07 pictogram, indicating it can

be harmful if swallowed (H302), cause skin irritation (H315), cause eye irritation (H320), and

may cause respiratory irritation (H335). Therefore, standard personal protective equipment

(PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at

all times. All manipulations should be performed within a certified chemical fume hood to

avoid inhalation of dust or vapors.

Storage Conditions: To maintain its purity and prevent degradation, the compound should be

stored in a tightly sealed container in a dark place under an inert atmosphere (e.g., argon or

nitrogen). The recommended storage temperature is between 2-8°C.
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Expert Rationale: The recommendation for an inert atmosphere is critical. Halogenated

organic compounds can be susceptible to slow degradation over time, and the pyridine

ring can be sensitive to oxidation. Cold and dark conditions further inhibit potential light- or

heat-induced decomposition pathways.

Application in Synthesis: Selective Suzuki-Miyaura
Cross-Coupling
The differential reactivity of the C-I and C-Br bonds makes this compound an ideal substrate for

sequential, site-selective cross-coupling reactions. The C-I bond is significantly more reactive

towards oxidative addition to a Palladium(0) catalyst than the C-Br bond. This allows for the

selective functionalization at the 6-position while leaving the 3-bromo position intact for a

subsequent, different coupling reaction.

The following protocol describes a typical Suzuki-Miyaura coupling to arylate the 6-position.

Experimental Workflow Diagram
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1. Reagent Preparation
- 3-Bromo-6-iodo-2-methylpyridine

- Arylboronic Acid
- Pd(PPh₃)₄ Catalyst

- Na₂CO₃ (Base)
- Toluene/Water (Solvent)

2. Reaction Setup
- Combine reagents in a flask
- Purge with Argon for 15 min

Inert atmosphere

3. Thermal Reaction
- Heat mixture to 90°C

- Stir vigorously for 4-6 hours
- Monitor progress via TLC

Heating mantle

4. Aqueous Workup
- Cool to room temperature

- Add water and ethyl acetate
- Separate organic layer

Reaction completion

5. Purification
- Dry organic layer (Na₂SO₄)
- Concentrate under vacuum

- Purify via flash chromatography

Crude product

6. Product Analysis
- Confirm structure via ¹H NMR

- Verify mass via LC-MS

Purified product

Click to download full resolution via product page

Caption: Workflow for selective Suzuki coupling at the 6-iodo position.
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Detailed Step-by-Step Protocol
This protocol is a self-validating system. The progress is monitored, and the final product is

rigorously analyzed to confirm the selective reaction occurred as intended.

Reagent Preparation & Vessel Setup:

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

add 3-Bromo-6-iodo-2-methylpyridine (1.0 eq, e.g., 298 mg, 1.0 mmol).

Add the desired arylboronic acid (1.2 eq, 1.2 mmol).

Add sodium carbonate (Na₂CO₃) as the base (2.5 eq, 2.5 mmol).

Causality: A slight excess of the boronic acid is used to ensure the complete consumption

of the starting material. Sodium carbonate is a sufficiently strong base to facilitate

transmetalation without causing unwanted side reactions.

Catalyst and Solvent Addition:

Under a positive flow of argon, add the palladium catalyst,

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 0.03 mmol).

Add the solvent system, typically a mixture of toluene and water (e.g., 10 mL toluene, 2 mL

water).

Causality: Pd(PPh₃)₄ is a robust and highly effective catalyst for C-I bond activation. The

reaction is performed under an inert atmosphere because the Pd(0) catalyst is sensitive to

oxidation, which would render it inactive.

Reaction Execution:

With the argon line replaced by a balloon or bubbler, lower the flask into a preheated oil

bath at 90°C.

Stir the biphasic mixture vigorously for 4-6 hours.
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Validation: Monitor the reaction's progress by thin-layer chromatography (TLC), observing

the disappearance of the starting material spot.

Workup and Extraction:

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to

room temperature.

Dilute the mixture with ethyl acetate (20 mL) and deionized water (20 mL).

Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.

Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium

sulfate (Na₂SO₄).

Purification and Analysis:

Filter off the drying agent and concentrate the organic solution under reduced pressure to

yield the crude product.

Purify the residue using flash column chromatography on silica gel.

Final Validation: The structure of the purified product, 3-bromo-6-aryl-2-methylpyridine,

should be confirmed by ¹H NMR spectroscopy and its molecular weight verified by Mass

Spectrometry. The resulting mass will correspond to the loss of iodine and the addition of

the aryl group.

Conclusion
3-Bromo-6-iodo-2-methylpyridine is more than a simple chemical; it is a precision tool for

synthetic chemists. Its defining characteristic—the differential reactivity of its two halogen

substituents—provides a reliable and strategic pathway for the synthesis of complex, highly

functionalized pyridine derivatives. A thorough understanding of its core properties, especially

its molecular weight of 297.92 g/mol , combined with rigorous adherence to safety and handling

protocols, empowers researchers to leverage this versatile building block to its full potential,

accelerating innovation in drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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